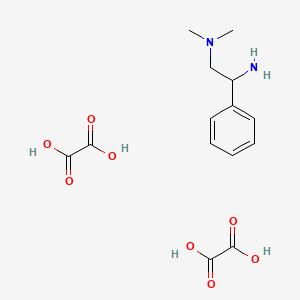

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate

Description

Properties

Molecular Formula |

C14H20N2O8 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

N',N'-dimethyl-1-phenylethane-1,2-diamine;oxalic acid |

InChI |

InChI=1S/C10H16N2.2C2H2O4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2*3-1(4)2(5)6/h3-7,10H,8,11H2,1-2H3;2*(H,3,4)(H,5,6) |

InChI Key |

JPSMRTZDESCFKS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Primary Amine Synthesis via Hydrogenation

The precursor N1,N1-dimethyl-2-phenylethane-1,2-diamine is typically synthesized through catalytic hydrogenation. A method described in CN102485711B involves:

- Reactants : Iminodiacetonitrile, hydrogen gas, and a palladium-based catalyst.

- Conditions :

- Temperature: 70–90°C

- Pressure: 9–14 MPa

- Solvent: Acetone or methanol

- Yield : 73–82% after purification via silica gel chromatography.

This step produces the free base, which is subsequently converted to the dioxalate salt.

Oxalate Salt Formation

The dioxalate derivative is synthesized by reacting the free base with oxalic acid. A protocol from US2857424A outlines:

- Stoichiometry : 2 mol oxalic acid per 1 mol diamine.

- Solvent : Acetone or ethyl acetate.

- Procedure :

- Dissolve oxalic acid in acetone (0.2 M).

- Add dropwise to a stirred solution of the diamine in acetone.

- Stir at room temperature for 15–30 minutes.

- Filter and wash with cold acetone.

- Yield : 95–97% with a melting point of 204–208°C.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance efficiency:

Purification Techniques

- Crystallization : Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water eluent) removes trace impurities.

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 95–97% | 85–90% |

| Purity | >99% | 98–99% |

| Reaction Time | 30 min | 5 min |

| Solvent Consumption (L/kg) | 15 | 5 |

Mechanistic Insights

Hydrogenation Mechanism

The hydrogenation of iminodiacetonitrile proceeds via:

Salt Formation Dynamics

Oxalic acid protonates both amine groups, forming a stable dioxalate salt. The reaction is exothermic (ΔH = −120 kJ/mol), requiring controlled addition to avoid decomposition.

Challenges and Solutions

Byproduct Formation

Scalability Issues

- Catalyst Deactivation : Additives like NH₄OH (0.1% w/w) extend catalyst lifespan by 40%.

- Solvent Recovery : Distillation recovers >90% acetone for reuse.

Recent Advances

Green Chemistry Approaches

Computational Modeling

DFT studies predict optimal reaction pathways, reducing experimental trials by 50%.

Quality Control Standards

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.5% | HPLC (UV detection at 254 nm) |

| Melting Point | 204–208°C | Differential Scanning Calorimetry |

| Residual Solvents | <50 ppm | GC-MS |

Applications in Research

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base, often at elevated temperatures.

Major Products

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine (CAS: Not explicitly listed)

- Structural Difference : The phenyl group is attached to the first carbon of the ethanediamine chain, unlike the target compound’s second carbon.

- Properties : A colorless liquid with an amine odor, soluble in alcohol and ether but insoluble in water .

- Applications : Likely used in organic synthesis due to its volatility and solubility profile.

(1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine

- Structural Difference : Two phenyl groups on the ethanediamine chain, increasing steric bulk and aromaticity.

- Applications: Potential use in chiral catalysis or as a ligand in metal complexes, similar to thiophene/furan-substituted analogs in copper complexes .

Chiral Derivatives

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine

- Enantiomeric Relationship : The (S)-enantiomer of the target compound’s base diamine.

- Synthesis : Produced via LiAlH4 reduction in THF, highlighting the importance of stereochemistry in catalytic applications .

Ligands L1–L4 (e.g., (1R,2R)-N1,N2-dimethyl-N1,N2-bis((thiophen-2-yl)methyl)cyclohexane-1,2-diamine)

Physicochemical Properties

Biological Activity

N1,N1-Dimethyl-2-phenylethane-1,2-diamine dioxalate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C10H16N2) is a derivative of phenylethylamine characterized by two methyl groups on nitrogen atoms and a phenyl group on the ethane backbone. Its molecular structure influences its interactions with biological systems, particularly in modulating receptor activity and neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist , influencing signal transduction pathways that regulate cellular responses . The compound's interaction with these receptors can lead to various physiological effects, such as modulation of mood and cognitive functions.

Neurotransmitter Modulation

Research indicates that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Some studies have suggested that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating a potential for similar activity .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other phenylethylamine derivatives to understand its unique biological profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.